![molecular formula C10H11FO2 B1469906 2-Fluoro-3-(4-methylphenyl)propanoic acid CAS No. 1482036-55-4](/img/structure/B1469906.png)
2-Fluoro-3-(4-methylphenyl)propanoic acid
Overview
Description
“2-Fluoro-3-(4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 852181-17-0 . It has a molecular weight of 182.19 .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-(4-methylphenyl)propanoic acid” is1S/C10H11FO2/c1-7-2-3-8 (9 (11)6-7)4-5-10 (12)13/h2-3,6H,4-5H2,1H3, (H,12,13)
. This indicates the molecular structure of the compound.
Scientific Research Applications
1. Synthesis of Fluorinated Chirons
Arnone et al. (1995) studied the stereoselective oxirane formation by reacting 1-fluoro-3-[(4-methylphenyl)sulfinyl]-2-propanone with diazomethane. This process highlights the application of 2-fluoro-3-(4-methylphenyl)propanoic acid in synthesizing fluorinated compounds with potential in various chemical synthesis processes (Arnone et al., 1995).
2. Enantioseparation by Countercurrent Chromatography
Jin et al. (2020) reported the successful enantioseparation of 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin. This study demonstrates the compound's utility in the field of enantioseparation, a crucial process in pharmaceutical and chemical research (Jin et al., 2020).
3. Chiral Derivatizing Agent
Hamman (1993) explored the use of 2-fluoro-2-phenyl propanoic acid as a chiral derivatizing agent. This application is significant in the analysis and separation of chiral compounds, which is a critical aspect in the synthesis of pharmaceuticals (Hamman, 1993).
4. Radiopharmaceutical Production
Luo et al. (2019) conducted research on the automated synthesis of a PET radiopharmaceutical, highlighting the application of 2-fluoro-3-(4-methylphenyl)propanoic acid in producing compounds for medical imaging and diagnostics (Luo et al., 2019).
5. Asymmetric Synthesis of Fluorinated Compounds
Monclus et al. (1995) described the asymmetric synthesis of various fluorinated compounds, where 2-fluoro-3-(4-methylphenyl)propanoic acid plays a role. This application is important for creating specific molecules used in pharmaceutical and chemical industries (Monclus et al., 1995).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-3-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZXVGKIMGJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-methylphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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